Chemical structure and molecular weight of Furan-2-yl benzoate
Chemical structure and molecular weight of Furan-2-yl benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2-yl benzoate, a molecule uniting a furan heterocycle with a benzoate ester, represents a chemical scaffold of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its chemical structure, molecular properties, synthesis, and reactivity. Detailed protocols for its synthesis via the Schotten-Baumann reaction are presented, alongside predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its characterization. The guide further explores the chemical reactivity of Furan-2-yl benzoate, with a focus on hydrolysis and electrophilic substitution reactions, providing a foundational understanding for its application in further research and development.
Introduction
The convergence of aromatic and heteroaromatic moieties within a single molecular entity often imparts unique physicochemical and biological properties. Furan-2-yl benzoate, a seemingly simple ester, is an exemplar of this principle. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous natural products and pharmacologically active compounds.[1] Its fusion with the benzoate group, a common constituent in pharmaceuticals and polymers, creates a molecule with potential for diverse applications, ranging from a building block in organic synthesis to a scaffold for the development of novel therapeutic agents.
This guide serves as a detailed technical resource for researchers, providing foundational knowledge and practical insights into the chemical nature of Furan-2-yl benzoate.
Molecular Structure and Properties
The fundamental characteristics of Furan-2-yl benzoate are summarized below, providing a quantitative basis for its handling and application in experimental settings.
Chemical Structure
Furan-2-yl benzoate consists of a benzoate group esterified to the 2-position of a furan ring.
Diagram 1: Chemical Structure of Furan-2-yl Benzoate
Caption: 2D structure of Furan-2-yl benzoate.
Molecular Formula and Weight
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | |
| Molecular Weight | 188.18 g/mol | |
| CAS Number | 20055-18-9 |
Synthesis of Furan-2-yl Benzoate
The synthesis of Furan-2-yl benzoate is most effectively achieved through the esterification of a phenol with an acyl chloride, a classic transformation known as the Schotten-Baumann reaction.[1] This method is particularly advantageous as it proceeds under mild conditions and generally affords high yields.
Synthetic Pathway: Schotten-Baumann Reaction
The reaction involves the acylation of phenol with 2-furoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct.
Diagram 2: Synthesis of Furan-2-yl Benzoate via Schotten-Baumann Reaction
Caption: Reaction scheme for the synthesis of Furan-2-yl benzoate.
Detailed Experimental Protocol
Materials:
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Phenol
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2-Furoyl chloride
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Pyridine (anhydrous)
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Diethyl ether
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.0 eq) in anhydrous pyridine (3.0 eq) and cool the mixture to 0 °C in an ice bath.
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Slowly add 2-furoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by adding 1 M hydrochloric acid until the mixture is acidic.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Furan-2-yl benzoate.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for Furan-2-yl benzoate, the following data is predicted based on established principles of NMR, IR, and mass spectrometry. These predictions serve as a valuable reference for the characterization of the synthesized compound.[2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and benzene rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H5 (Furan) | ~7.7 | dd | 1H |
| H3 (Furan) | ~7.2 | dd | 1H |
| H4 (Furan) | ~6.6 | dd | 1H |
| H2'/H6' (Benzene) | ~8.2 | d | 2H |
| H4' (Benzene) | ~7.7 | t | 1H |
| H3'/H5' (Benzene) | ~7.5 | t | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~165 |
| C2 (Furan) | ~146 |
| C5 (Furan) | ~148 |
| C3 (Furan) | ~112 |
| C4 (Furan) | ~120 |
| C1' (Benzene) | ~129 |
| C2'/C6' (Benzene) | ~130 |
| C4' (Benzene) | ~134 |
| C3'/C5' (Benzene) | ~129 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in Furan-2-yl benzoate.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720-1740 |
| C-O (Ester) | 1250-1300 |
| C=C (Aromatic) | 1450-1600 |
| C-H (Aromatic) | 3000-3100 |
| C-O-C (Furan) | 1000-1100 |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | 188 |
| [C₇H₅O]⁺ (Benzoyl cation) | 105 |
| [C₄H₃O]⁺ (Furyl cation) | 67 |
Diagram 3: Predicted Mass Spectrometry Fragmentation of Furan-2-yl Benzoate
Caption: Plausible fragmentation pathways for Furan-2-yl benzoate in mass spectrometry.
Chemical Reactivity
The chemical reactivity of Furan-2-yl benzoate is dictated by the interplay of its furan and benzoate ester functionalities.
Hydrolysis
Like other esters, Furan-2-yl benzoate can undergo hydrolysis under both acidic and basic conditions to yield 2-furoic acid and phenol. The reaction is typically faster under basic conditions (saponification).
Mechanism of Base-Catalyzed Hydrolysis (Saponification):
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Nucleophilic Attack: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
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Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
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Leaving Group Departure: The furanoxide ion, a relatively good leaving group, is expelled, and the carbonyl group is reformed.
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Proton Transfer: The furanoxide ion deprotonates the newly formed carboxylic acid to give the carboxylate salt and phenol.
Electrophilic Aromatic Substitution
The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack, primarily at the 5-position due to the activating effect of the oxygen atom. The benzoate group is deactivating and meta-directing. Therefore, electrophilic substitution reactions are expected to occur preferentially on the furan ring.
Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.[3] Due to the high reactivity of the furan ring, mild reaction conditions are often required to avoid polymerization or degradation.
Applications and Future Perspectives
Furan-2-yl benzoate serves as a versatile building block in organic synthesis. The furan moiety can participate in various cycloaddition reactions, such as Diels-Alder reactions, allowing for the construction of complex polycyclic systems.[4] Furthermore, the ester linkage can be cleaved to unmask the phenol and carboxylic acid functionalities for further elaboration.
In the context of drug discovery, the furan scaffold is a known pharmacophore in numerous bioactive molecules.[1] The combination with the benzoate moiety could lead to the development of novel compounds with potential therapeutic activities, such as antimicrobial or anti-inflammatory properties.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular properties, synthesis, and reactivity of Furan-2-yl benzoate. The presented information, including a robust synthetic protocol and predicted spectroscopic data, offers a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The unique combination of a reactive furan ring and a stable benzoate ester makes Furan-2-yl benzoate a promising platform for the development of new materials and therapeutic agents.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer. BenchChem Technical Support Team.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
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EPA CompTox Chemicals Dashboard. Furan-2-yl benzoate. Retrieved from [Link]
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Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
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Slideshare. (2018). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]
